molecular formula C12H11NO B3143226 5-Methyl-2-phenoxypyridine CAS No. 51933-81-4

5-Methyl-2-phenoxypyridine

Cat. No.: B3143226
CAS No.: 51933-81-4
M. Wt: 185.22 g/mol
InChI Key: RNGKJAFRASIBEI-UHFFFAOYSA-N
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Description

Contextualization within Pyridyl Aryl Ether Chemistry

Pyridyl aryl ethers are a class of organic compounds characterized by a pyridine (B92270) ring linked to an aryl group through an ether linkage. This structural motif is of significant interest in medicinal chemistry and materials science. The synthesis of aryl ethers, in general, has been the subject of extensive research, with methods like the Ullmann condensation and, more recently, palladium- and copper-catalyzed cross-coupling reactions being prominent. organic-chemistry.org The synthesis of functionalized aryl vinyl ethers, for instance, has been efficiently achieved through copper(II) acetate (B1210297) mediated coupling of substituted phenols with a vinylboronic acid equivalent. nih.gov

The introduction of a methyl group at the 5-position of the pyridine ring, as in 5-Methyl-2-phenoxypyridine, can be expected to influence the electronic properties and reactivity of the molecule. The methyl group is an electron-donating group, which can affect the nucleophilicity of the pyridine nitrogen and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack.

Strategic Importance of 2-Phenoxypyridine (B1581987) Motifs in Organic Synthesis and Coordination Chemistry

The 2-phenoxypyridine scaffold is a key structural element in a variety of more complex molecules and serves as a valuable ligand in coordination chemistry. The related 2-phenylpyridine (B120327) and 2,2'-bipyridine (B1663995) structures are well-studied for their roles in forming metal complexes with applications in areas such as organic light-emitting diodes (OLEDs). wikipedia.org

Current Research Trajectories and Gaps for this compound

The current academic landscape for this compound is largely defined by its absence from detailed scientific investigation. While its synthesis is achievable through established methods for aryl ether formation, there is a clear lack of published research exploring its specific properties and applications.

A plausible synthetic route to this compound could be inferred from the synthesis of related compounds. For example, the synthesis of 5-methyl-2,2'-bipyridine (B31928) often starts from 2-hydroxy-5-methylpyridine. orgsyn.org A similar starting material could potentially be used in a cross-coupling reaction with a phenylating agent to form the ether linkage. Palladium-catalyzed arylation reactions of pyridylmethyl silyl (B83357) ethers also provide a precedent for the formation of C-C bonds to the pyridine ring, a reaction type that can be adapted for C-O bond formation. acs.org

The primary research gap, therefore, is the systematic investigation of this compound itself. This includes:

Detailed Synthetic Studies: Optimization of synthetic routes to improve yield and purity.

Characterization: Thorough spectroscopic and crystallographic analysis to understand its structural and electronic properties.

Reactivity Studies: Exploration of its behavior in various organic reactions.

Coordination Chemistry: Investigation of its properties as a ligand with different metal centers.

Applications: Screening for potential applications in areas like catalysis, materials science, and medicinal chemistry.

The following table summarizes the key information for this compound based on available data from chemical suppliers.

PropertyValueSource
Chemical Formula C₁₂H₁₁NO allmpus.com
Molecular Weight 185.22 g/mol chemicalbook.com
CAS Number 51933-81-4 chemicalbook.com
Purity (Typical) >95% (HPLC) advatechgroup.com

The following table outlines potential research directions for this compound.

Research AreaFocusRationale
Synthetic Chemistry Development of efficient and scalable synthetic protocols.To make the compound readily accessible for further research.
Coordination Chemistry Synthesis and characterization of metal complexes.To explore its potential as a ligand in catalysis and materials science.
Medicinal Chemistry Biological screening of the compound and its derivatives.The pyridyl aryl ether motif is present in some bioactive molecules.
Materials Science Investigation of its photophysical and electronic properties.To assess its potential for use in electronic devices like OLEDs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGKJAFRASIBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reaction Mechanisms of 5 Methyl 2 Phenoxypyridine Derivatives

Directed C-H Activation and Functionalization Strategies

The pyridine (B92270) ring in 2-phenoxypyridine (B1581987) derivatives is a well-established directing group for ortho-C-H functionalization of the phenol (B47542) ring. rsc.org This strategy allows for the introduction of various functional groups at a specific position, which is a powerful tool in organic synthesis.

Rhodium-Catalyzed C-H Acylmethylation Reactions

Rhodium catalysts are effective for various C-H functionalization reactions. snnu.edu.cn While specific examples of C-H acylmethylation on 5-Methyl-2-phenoxypyridine are not prevalent in the reviewed literature, related transformations on similar scaffolds highlight the potential of this approach. For instance, rhodium(III) has been shown to catalyze the C-H annulation of N-aryl-2-aminopyridines with various partners, demonstrating its ability to activate C-H bonds directed by a pyridine ring. rsc.org A notable related reaction is the rhodium-catalyzed direct oxidative C-H acylation of 2-arylpyridines with terminal alkynes, which leads to the synthesis of pyrido[2,1-a]isoindoles. jst.go.jp This suggests that rhodium-catalyzed C-H activation of the aryl group in 2-phenoxypyridine derivatives is a feasible pathway for introducing acyl groups. jst.go.jp The mechanism for such reactions typically involves the C-H activation of the substrate by a Rh(III) catalyst to form a six-membered rhodacycle intermediate. rsc.org

Palladium-Catalyzed Directed C-H Acylation of Phenolic Compounds

Palladium-catalyzed C-H acylation is a powerful method for functionalizing phenols. rsc.org The 2-phenoxypyridine structure is instrumental in these reactions, where the pyridine nitrogen directs the palladium catalyst to the ortho-C-H bond of the phenoxy group.

A recently developed method utilizes ethanol (B145695) as a sustainable acetyl source for the Pd-catalyzed C-H acylation of intricate phenol-containing compounds. rsc.org This technique is noted for its compatibility with water and predictable regioselectivity. rsc.org The reaction mechanism is proposed to proceed through a Pd(II)-Pd(IV) catalytic cycle, involving the formation of an acetate-bridged cyclopalladated dimer as a key intermediate. rsc.org

Another approach involves the direct ortho-aroylation of 2-phenoxypyridines with aldehydes, using palladium(II) acetate (B1210297) as the catalyst and tert-butyl hydroperoxide as the oxidant. acs.org This reaction demonstrates good functional group tolerance and provides access to various aryl ketones. acs.org Mechanistic studies, including kinetic isotope effects and radical trapping experiments, support a pathway involving a palladacycle intermediate. acs.org

Table 1: Examples of Palladium-Catalyzed C-H Acylation of Phenolic Derivatives This table is generated based on data for related phenolic compounds, illustrating the potential for derivatives of this compound.

Substrate Type Acyl Source Catalyst System Product Type Yield Citation
Estrone derivative with 2-pyridyl ether Ethanol Pd(OAc)₂ / TBHP ortho-Acetylated phenol 58% rsc.org
Estrone derivative with 2-pyridyl ether Cyclohexanecarboxaldehyde Pd(OAc)₂ / TBHP ortho-Acylated phenol Quantitative rsc.org
2-Phenoxypyridine Benzaldehyde Pd(OAc)₂ / t-BuOOH ortho-Aroylated 2-phenoxypyridine High acs.org

Palladium-Catalyzed C-H Arylation with Diaryliodonium Salts

Palladium-catalyzed C-H arylation using diaryliodonium salts is an efficient method for synthesizing biaryl compounds. nih.govacs.orgscispace.com The pyridine directing group in substrates like 2-phenoxypyridine facilitates this transformation with high regioselectivity. nih.gov This reaction can transfer a wide range of electronically and sterically diverse aryl groups in high yields using diaryliodonium reagents like [Mes-I-Ar]BF₄. nih.govacs.orgscispace.com

Mechanistic studies on the arylation of 3-methyl-2-phenylpyridine, a close structural analog, propose that the reaction proceeds via a turnover-limiting oxidation of a dimeric palladium intermediate, [Pd(N~C)(OAc)]₂, by the diaryliodonium salt. nih.govacs.org This mechanism points to the involvement of a bimetallic, high-oxidation-state palladium species as a crucial catalytic intermediate. nih.govacs.orgscispace.com

Table 2: Key Features of Pd-Catalyzed C-H Arylation with Diaryliodonium Salts This table is based on findings from studies on 2-phenylpyridine (B120327) and related substrates.

Feature Description Citation
Directing Groups Pyridines, quinolines, pyrrolidinones, oxazolidinones nih.govscispace.com
Arylating Reagents Diaryliodonium salts, e.g., [Mes-I-Ar]BF₄ nih.govscispace.com
Proposed Intermediate Bimetallic high oxidation state Pd species nih.govacs.orgscispace.com

Cobalt-Catalyzed C-H Allylation

High-valent cobalt catalysts have emerged as powerful tools for C-H functionalization, often exhibiting different reactivity profiles compared to their rhodium and iridium counterparts. researchgate.net While direct cobalt-catalyzed C-H allylation of this compound is not explicitly detailed, related reactions on other aromatic systems demonstrate the principle. For instance, cobalt catalysis has been successfully applied to the C-H allylation of arylanilines and benzamide (B126) derivatives using terminal olefins. mdpi.com A key challenge in these reactions is controlling the regioselectivity of the resulting double bond, but methods have been developed to deliver the desired allylic products with high selectivity. mdpi.com

Furthermore, cobalt-catalyzed C-H acetoxylation of 2-(aryloxy)pyridine derivatives has been reported, showcasing the compatibility of the 2-phenoxypyridine scaffold with cobalt catalysis. beilstein-journals.org This method was even applied to the late-stage functionalization of the herbicide diflufenican. beilstein-journals.org These findings suggest a strong potential for developing cobalt-catalyzed C-H allylation protocols for this compound derivatives.

Iridium(III)-Catalyzed C-H Alkynylation

Iridium(III) complexes are highly effective catalysts for the C-H alkynylation of various (hetero)arenes. nih.govsci-hub.box The 2-phenoxypyridine framework is a suitable substrate for such transformations. Specifically, iridium-catalyzed ortho-selective borylation of 2-phenoxypyridines has been achieved. rsc.org

The alkynylation reaction often employs hypervalent iodine-alkyne reagents, such as ethynylbenziodoxolone (EBX) derivatives. nih.govnih.gov The mechanism involves the formation of a cationic Ir(III) species, which then coordinates with the substrate to form a six-membered iridacycle intermediate. nih.gov Subsequent reaction with the alkynylating agent leads to the formation of the C-C bond and regeneration of the active catalyst. nih.gov The selectivity for mono- or di-alkynylation can often be controlled by the reaction conditions, such as the choice of solvent. nih.gov

Table 3: Iridium-Catalyzed C-H Functionalization of Pyridine-Directed Substrates This table summarizes data on related N-aryl-2-aminopyridines and 2-phenoxypyridines.

Substrate Type Reagent Catalyst System Product Type Key Feature Citation
N-phenyl-2-aminopyridines TIPS-EBX [IrCpCl₂]₂ / AgSbF₆ ortho-Alkynylated product Selectivity for mono-alkynylation nih.gov
2-Anilinopyridines / 2-Phenoxypyridines B₂pin₂ [IrCpCl₂]₂ ortho-Borylated product Ortho-selective borylation nih.govrsc.org

Metal-Catalyzed Cross-Coupling and Annulation Reactions

Metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net The 5-methylpyridine ring can participate in such reactions. For example, the Negishi cross-coupling of a pyridyl zinc reagent with a pyridyl triflate, catalyzed by palladium, is an efficient method for synthesizing methyl-2,2'-bipyridines. orgsyn.org This highlights the utility of functionalized methylpyridines as building blocks in cross-coupling chemistry.

Annulation reactions provide access to valuable cyclic structures. scispace.com However, the reactivity of the 2-phenoxypyridine system can be substrate- and catalyst-dependent. In a study on ruthenium-catalyzed regiospecific annulation with propargylic carbonates, 2-phenoxypyridine did not yield the expected C-H activation product under the tested conditions. scispace.comrsc.org This indicates that the choice of catalytic system is crucial for achieving desired annulation reactions with this scaffold. Conversely, palladium-catalyzed annulations involving in-situ generated arynes have been successfully applied to organometallic complexes containing polypyridyl ligands, suggesting that with the right approach, complex fused structures can be built upon pyridine-containing frameworks. nih.gov

Palladium(II)-Catalyzed Oxidative Alkoxycarbonylation

A significant advancement in the functionalization of 2-phenoxypyridine derivatives is the Palladium(II)-catalyzed oxidative alkoxycarbonylation. rsc.org This reaction provides an efficient method for synthesizing carboxylic esters directly from the C-H bonds of arenes and heteroarenes. thieme-connect.com The process utilizes atmospheric pressure of a carbon monoxide and oxygen mixture in the presence of an alcohol, offering a more atom-economical and environmentally friendly alternative to traditional methods that require pre-functionalized starting materials like aryl halides or organometallic compounds. rsc.orgthieme-connect.com

The reaction mechanism is believed to commence with the coordination of the 2-phenoxypyridine derivative to the palladium(II) acetate catalyst. This is followed by a C-H activation step, forming a dimeric palladacycle intermediate. thieme-connect.com Subsequent insertion of carbon monoxide and reaction with an alcohol leads to the formation of the desired alkoxycarbonylation product. thieme-connect.comacs.org For derivatives of 2-phenoxypyridine, this transformation has been shown to proceed smoothly, with yields varying based on the specific nature of the pyridine derivative. thieme-connect.com For instance, the reaction demonstrates high regioselectivity, with alkoxycarbonylation occurring preferentially at the less sterically hindered position. thieme-connect.com

The scope of this reaction is broad, accommodating various pyridine derivatives and alcohols. rsc.orgthieme-connect.com The use of a CO/O2 mixture (typically in a 4:1 ratio) at atmospheric pressure makes this procedure particularly appealing for laboratory and potential industrial applications. thieme-connect.com

Table 1: Palladium(II)-Catalyzed Oxidative Alkoxycarbonylation of 2-Phenoxypyridine Derivatives

SubstrateAlcoholOxidantCatalystProductYield (%)Reference
2-Phenoxypyridinen-PentanolCO/O₂ (4:1)Pd(OAc)₂Pentyl 2-phenoxypyridine-x-carboxylate38-95 thieme-connect.com
Substituted 2-PhenoxypyridinesVarious AlcoholsCO/O₂Pd(OAc)₂Corresponding EstersVaries rsc.org

Note: The exact position of carboxylation and specific yields depend on the substitution pattern of the 2-phenoxypyridine substrate.

Palladium-Catalyzed Annulation of N-Aryl-2-aminopyridines

Palladium catalysis is also instrumental in the annulation of N-aryl-2-aminopyridines, leading to the formation of fused heterocyclic structures such as 11H-pyrido[2,1-b]quinazolin-11-ones. researchgate.net In this transformation, the pyridyl group plays a dual role: it acts as a directing group for the C-H activation of the N-aryl ring and subsequently serves as an intramolecular nucleophile. researchgate.net

The catalytic cycle is initiated by the chelation of the N-aryl-2-aminopyridine to a palladium(II) species. This is followed by an electrophilic cyclopalladation onto the phenyl ring, resulting in C-H bond cleavage and the formation of a palladacycle intermediate. researchgate.net The insertion of carbon monoxide into the C-Pd bond then occurs. The final steps involve an intramolecular nucleophilic attack by the pyridyl nitrogen onto the newly formed acyl-palladium species, followed by reductive elimination to yield the fused tricyclic product and regenerate the active palladium catalyst. researchgate.net This methodology provides a direct and efficient route to complex nitrogen-containing heterocycles that are of interest in medicinal chemistry. researchgate.netacs.org

Exploration of Electrophilic and Nucleophilic Substitution Pathways

The direct introduction of substituents onto the pyridine ring can be achieved through the use of powerful nucleophiles like organolithium reagents. scholaris.cacdnsciencepub.com The phenylation of pyridine derivatives, for example, typically involves the addition of phenyllithium (B1222949) to the pyridine ring, forming a dihydro-derivative intermediate. cdnsciencepub.com Subsequent elimination of lithium hydride yields the 2-phenylpyridine product. cdnsciencepub.com

In the case of 3-substituted pyridines, such as those structurally related to this compound, the regioselectivity of the phenylation is influenced by the nature of the substituent. For small alkyl groups like methyl, the reaction predominantly yields the 2,3-disubstituted product. cdnsciencepub.com However, steric hindrance from bulkier substituents can direct the substitution to the 5-position. cdnsciencepub.com The reaction of 2-phenylpyridine with phenyllithium can lead to the formation of 2,4-diphenylpyridine. rsc.org These reactions provide a direct, albeit sometimes unselective, method for creating C-C bonds on the pyridine core. scholaris.caorganic-chemistry.org

Table 2: Phenylation of Pyridine Derivatives with Phenyllithium

SubstrateReagentMajor ProductReference
PyridinePhenyllithium2-Phenylpyridine cdnsciencepub.com
3-MethylpyridinePhenyllithium3-Methyl-2-phenylpyridine cdnsciencepub.com
2-PhenylpyridinePhenyllithium2,4-Diphenylpyridine rsc.org

While not directly involving this compound itself, the chemistry of pyrazole (B372694) derivatives, which can be conceptually linked as heterocyclic structures, provides insight into diazotization and diazo-coupling reactions. These reactions are fundamental for the synthesis of various azo compounds. researchgate.net The process typically begins with the diazotization of an amino group on the pyrazole ring to form a diazonium salt. This reactive intermediate can then undergo a coupling reaction with a suitable nucleophile, such as an active methylene (B1212753) compound or another aromatic ring. researchgate.netnih.gov

For instance, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one is a common starting material for such transformations. researchgate.net The resulting diazonium salt is an electrophile that readily couples with carbon nucleophiles. researchgate.net These reactions are pivotal in the synthesis of dyes and pigments, and the principles can be extended to other heterocyclic systems. The synthesis of pyrazole derivatives themselves can be achieved through various methods, including the reaction of hydrazines with 1,3-dicarbonyl compounds or related bielectrophilic reagents. beilstein-journals.orgipb.pt

Coordination Chemistry and Ligand Applications of 5 Methyl 2 Phenoxypyridine Scaffolds

Development of 5-Methyl-2-phenoxypyridine as a Ligand in Homogeneous Catalysis

The design of ligands is a cornerstone of homogeneous catalysis, enabling control over the activity, selectivity, and stability of metal complexes. The this compound framework, which combines a nitrogen-donating pyridine (B92270) ring with an oxygen-donating phenoxy group, represents a classic bidentate [N,O]-type chelating system. While specific research on the this compound ligand itself is limited in some areas, the broader class of phenoxypyridine and related [N,O] ligands has seen significant exploration.

Use in Olefin Polymerization

In the field of olefin polymerization, late transition metal catalysts, particularly those based on nickel, have been extensively studied. The performance of these catalysts is highly dependent on the ligand architecture. While direct applications of this compound are not prominent in the literature, the closely related phenoxy-imine [N,O] ligands, such as salicylaldiminates, are well-established for their ability to catalyze the formation of highly branched, elastomeric polyethylenes. rsc.orgresearchgate.net

These nickel phenoxy-imine catalysts, when activated, promote a "chain-walking" mechanism, which allows the active site to move along the polymer chain, introducing branches. The electronic and steric properties of the ligand—dictated by substituents on both the phenoxy and imine components—are critical for tuning catalyst activity, polymer molecular weight, and branching density. researchgate.netnih.gov For instance, the addition of alkali cations (Li+, Na+, K+) to nickel phenoxyimine complexes featuring polyethylene (B3416737) glycol chains has been shown to boost catalytic efficiency by up to 20-fold. researchgate.net It is plausible that a this compound scaffold could serve a similar role in stabilizing a metal center, with the methyl group providing a tool for electronic modification of the catalyst's properties.

Similarly, iron complexes supported by bis(imino)pyridine ligands are highly active for ethylene (B1197577) polymerization. google.comresearchgate.netrsc.org Modifications to the ligand backbone in these systems are known to control the catalytic activity and the resulting polymer's molecular weight. google.comrsc.org

Catalysis of Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental process in organosilicon chemistry, traditionally dominated by precious metal catalysts. mdpi.com There is a significant drive to develop catalysts based on more earth-abundant metals like iron and cobalt. rsc.org The success of these base-metal catalysts hinges on ligand design.

Although phenoxypyridine ligands are not widely reported in this context, studies on related nitrogen-based chelating ligands offer valuable insights. For example, iron and cobalt complexes bearing amine-iminopyridine ligands have been developed for the regiodivergent hydrosilylation of alkenes. acs.org Remarkably, within the same ligand class, iron catalysts tend to produce the branched Markovnikov product, while cobalt catalysts yield the linear anti-Markovnikov product. acs.org This highlights the profound influence of both the metal and the ligand environment on selectivity. Similarly, iron complexes with phenanthroline-imine ligands have proven effective for the anti-Markovnikov hydrosilylation of alkenes and conjugated dienes. acs.orgrsc.org The steric and electronic properties of these ligands are crucial for achieving high yields and selectivities. These findings suggest that a this compound ligand could potentially be employed to control the outcome of iron- or cobalt-catalyzed hydrosilylation reactions.

Ligand Tuning in Iridium(III) Oxidation Catalysts

Iridium(III) complexes are powerful catalysts for a variety of oxidation reactions, including the challenging oxidation of water. The stability and reactivity of these catalysts are intimately linked to the nature of the coordinating ligands. Chelating ligands are particularly effective at preventing the catalyst from degrading into inactive iridium oxide nanoparticles.

Research has shown that CpIr(III) complexes bearing chelate ligands such as 2,2′-bipyridine or 2-phenylpyridine (B120327) are highly resistant to particle formation during oxidation catalysis with sodium periodate, suggesting that catalysis proceeds through a molecular mechanism. mdpi.com The 2-phenoxypyridine (B1581987) scaffold, as a bidentate chelating ligand, could be expected to confer similar stability to an iridium center. The electronic character of the ligand system is also crucial. For instance, in CpIr(III) complexes with pyridine-alkoxide ligands, modifying the ligand's electronic properties can tune the catalyst's performance. rsc.org The 5-methyl group on the phenoxypyridine ring, being an electron-donating group, would be expected to increase the electron density at the iridium center, thereby modulating its redox potential and potentially its catalytic activity in oxidation reactions.

Heterogeneous Catalytic Systems Incorporating Phenoxypyridine Motifs

The immobilization of homogeneous catalysts onto solid supports is a key strategy for creating reusable and more industrially viable catalytic systems. Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that are ideal for this purpose.

Metal-Organic Frameworks as Reusable Catalysts

MOFs are constructed from metal ions or clusters connected by organic linker molecules. researchgate.net By using catalytically active components as either the metal node or the organic linker, it is possible to design highly active and selective heterogeneous catalysts. nih.govnih.govacs.org The incorporation of functional groups into the linkers is a common strategy to create catalytic MOFs. researchgate.net

The pyridine motif is a well-established building block in MOF chemistry. For example, MOFs constructed from pyridine-dicarboxylate linkers have been synthesized and characterized. chemrxiv.orgnih.govworktribe.com These materials demonstrate how the pyridine unit can be successfully integrated into stable, porous frameworks. While there are no specific reports on MOFs constructed from this compound-based linkers, it is a viable strategy. A dicarboxylic acid derivative of this compound could serve as a linker to build a novel MOF. Such a material would feature accessible phenoxypyridine sites within its pores, which could then be used to chelate metal ions, creating a single-site heterogeneous catalyst with potential applications in various chemical transformations.

Photophysical and Electroluminescent Properties of Metal Complexes

The this compound scaffold is particularly relevant in the field of photophysics, especially for the development of phosphorescent emitters for organic light-emitting diodes (OLEDs). Cyclometalated iridium(III) complexes are the benchmark materials in this area due to their ability to exhibit highly efficient phosphorescence at room temperature, stemming from strong spin-orbit coupling. nih.gov

The photophysical properties of these complexes, such as emission color, quantum efficiency, and excited-state lifetime, can be systematically tuned by modifying the chemical structure of the ligands. google.com Although no specific photophysical data for a complex containing the this compound ligand are available, its expected influence can be inferred from studies on analogous systems, particularly those based on the 2-phenylpyridine (ppy) ligand.

In a typical heteroleptic complex of the type [Ir(C^N)2(ancillary ligand)]+, the emission originates from a triplet excited state with significant metal-to-ligand charge transfer (MLCT) character. The emission energy is primarily determined by the HOMO-LUMO gap, which is heavily influenced by the cyclometalating (C^N) ligand.

Effect of the Phenoxy Linker : Replacing the direct C-C bond in 2-phenylpyridine with a C-O-C phenoxy bridge would alter the ligand's electronic properties and geometry, affecting the energy of the metal's d-orbitals and thus the MLCT energy.

Effect of the Methyl Group : The methyl group at the 5-position of the pyridine ring is an electron-donating group. It would raise the energy of the Highest Occupied Molecular Orbital (HOMO), which typically has significant contributions from the iridium d-orbitals and the phenyl ring of the ligand. This destabilization of the HOMO would decrease the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the emission compared to an unsubstituted analogue.

The following table presents photophysical data for several representative iridium(III) complexes with related C^N ligands, illustrating how ligand substitution tunes the emission properties.

ComplexEmission λmax (nm)Photoluminescence Quantum Yield (Φ)Excited-State Lifetime (τ, µs)Reference
[Ir(ppy)2(bpy)]+~590~0.1~0.4
[Ir(F2ppy)2(bpy)]+~470, 498~0.4~1.1
(tmbo)2Ir(acac)5320.140.43
[Ir(dmabt)2(bipy)]+6120.17-
(ppy)2Ir(oz)530--
(ppy)2Ir(thoz)558--

Table 1: Photophysical data for selected Iridium(III) complexes with related ligands. ppy = 2-phenylpyridine, bpy = 2,2'-bipyridine (B1663995), F2ppy = 2-(2,4-difluorophenyl)pyridine, (tmbo)2Ir(acac) = bis(2-(4-tert-butylphenyl)-5-methylbenzo[d]oxazole-N,C(2'))iridium(acetylacetonate), dmabt = 4-(benzo[d]thiazol-2-yl)-N,N-dimethylaniline, oz = 2-(2´-hydroxyphenyl)-2-oxazoline, thoz = 2-(2´-hydroxyphenyl)-2-thiazoline.

Synthesis and Characterization of Iridium(III) Complexes for OLEDs

The synthesis of iridium(III) complexes incorporating the this compound scaffold for application in Organic Light-Emitting Diodes (OLEDs) generally follows established organometallic procedures. A common route is the Nonoyama reaction, which involves the reaction of iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) with the cyclometalating ligand, in this case, this compound. mdpi.com This initial step typically yields a dichloro-bridged iridium(III) dimer.

The subsequent step involves the reaction of this dimer with an ancillary ligand, which plays a crucial role in tuning the photophysical properties of the final complex. A variety of ancillary ligands can be employed, such as acetylacetonate (B107027) (acac) or various polypyridyl ligands. For instance, the dimer can be reacted with a ligand like acetylacetone (B45752) in the presence of a weak base such as potassium carbonate (K₂CO₃) in a high-boiling point solvent like 2-ethoxyethanol. amazonaws.com This reaction cleaves the chloride bridges and results in the formation of a monomeric iridium(III) complex.

The resulting complexes are then rigorously characterized to confirm their structure and purity. Standard analytical techniques include ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed information about the molecular structure. Mass spectrometry is also a critical tool for confirming the molecular weight of the synthesized complexes. amazonaws.com

The photophysical properties of these iridium(III) complexes are central to their application in OLEDs. These properties are investigated using UV-visible absorption and photoluminescence (PL) spectroscopy. The absorption spectra reveal the electronic transitions within the molecule, while the PL spectra provide information about the emission color and efficiency. The phosphorescence spectra, in particular, are important for characterizing the triplet state emission, which is harnessed in phosphorescent OLEDs (PhOLEDs). amazonaws.com The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, is a key parameter that is determined for these complexes. For example, related iridium(III) complexes with pyrimidine-based ligands have been reported to exhibit high PLQYs, in some cases exceeding 0.90. acs.orgnih.gov

The thermal stability of the complexes is another important consideration for their use in OLED devices, and this is typically assessed using thermogravimetric analysis (TGA). The electrochemical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are often investigated using techniques like cyclic voltammetry. These properties are crucial for understanding the charge injection and transport characteristics of the material within an OLED device structure. mdpi.com

Design Principles for High Phosphorescence Quantum Yields

Achieving a high phosphorescence quantum yield (Φp) is a primary objective in the design of iridium(III) complexes for OLED applications. The quantum yield is determined by the competition between radiative decay from the triplet excited state (phosphorescence) and non-radiative decay pathways. Several key design principles are employed to maximize the former and minimize the latter.

A fundamental strategy for achieving high Φp is to promote efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). The heavy iridium atom in these complexes naturally enhances ISC through strong spin-orbit coupling. mdpi.com The design of the this compound ligand and the ancillary ligands can further influence the efficiency of this process. For instance, creating a small energy gap between the S₁ and a higher triplet state (e.g., T₂) can facilitate rapid ISC. nih.gov

Minimizing non-radiative decay from the T₁ state is equally critical. One major non-radiative pathway is vibrational quenching. To suppress this, the rigidity of the complex is often increased. The cyclometalated structure inherently provides some rigidity. The choice of ancillary ligand can further enhance this by creating a more compact and sterically hindered coordination environment, which limits vibrational modes that can deactivate the excited state. mdpi.com

The energy of the T₁ state is another crucial factor. A higher T₁ energy can sometimes lead to lower quantum yields due to a larger energy gap to the ground state (S₀), which can decrease the rate of radiative decay. However, a T₁ state that is too low in energy can be more susceptible to quenching by molecular oxygen or other environmental factors. Therefore, the ligand field strength, which is influenced by both the cyclometalating and ancillary ligands, must be carefully tuned to achieve an optimal T₁ energy level.

Furthermore, the nature of the lowest-lying triplet excited state is important. In these types of complexes, the emission often arises from a mixture of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) π-π* transitions. mdpi.com By carefully designing the electronic properties of the this compound and ancillary ligands, the character of the emissive state can be controlled to enhance the radiative decay rate. For example, increasing the MLCT character can often lead to a higher phosphorescence quantum yield.

Finally, the molecular environment can significantly impact the phosphorescence quantum yield. In the solid state, such as in a thin film for an OLED, aggregation-caused quenching can be a significant issue. The introduction of bulky groups on the ligands, such as the methyl group on the this compound scaffold, can help to suppress this by sterically hindering close packing of the molecules.

Cyclometallated Au(III) Compounds

The 2-phenoxypyridine framework, including its methylated derivatives, has also been utilized in the synthesis of cyclometalated gold(III) compounds. mdpi.comresearchgate.net These compounds are of interest for their potential applications in areas such as catalysis and medicinal chemistry. rsc.org The synthesis of these complexes typically involves the reaction of a gold(III) precursor, such as tetrachloroauric acid (HAuCl₄) or potassium tetrachloroaurate(III) (KAuCl₄), with the 2-phenoxypyridine ligand.

The cyclometalation reaction leads to the formation of a C-Au bond, where the gold atom is bonded to the pyridyl nitrogen and a carbon atom of the phenoxy group, forming a stable five-membered chelate ring. The resulting complexes often adopt a square planar geometry, which is characteristic of d⁸ metal ions like Au(III).

A variety of cyclometalated Au(III) compounds with 2-arylpyridine ligands have been synthesized and characterized. mdpi.comresearchgate.net These can be broadly categorized based on the other ligands present in the coordination sphere. For example, simple dihalide complexes of the type [Au(C^N)X₂] (where C^N is the cyclometalated ligand and X is a halide) are common. These can serve as precursors for the synthesis of more complex derivatives by substitution of the halide ligands with other organic or inorganic ligands. mdpi.com

The structural and electronic properties of these Au(III) complexes can be systematically modified by introducing different substituents on the 2-phenoxypyridine ligand or by varying the ancillary ligands. The N-Au-C bond angle in the chelate ring is an important structural parameter, with values typically in the range of 79-83 degrees for related 2-arylpyridine complexes. encyclopedia.pub

Characterization of these cyclometalated gold(III) compounds relies heavily on NMR spectroscopy (¹H, ¹³C, and sometimes ¹⁵N) and single-crystal X-ray diffraction. mdpi.comencyclopedia.pub X-ray crystallography provides definitive proof of the cyclometalated structure and detailed information about bond lengths and angles. ¹⁵N NMR spectroscopy can be particularly informative, as the coordination of the pyridine nitrogen to the Au(III) center leads to a significant upfield shift in the ¹⁵N NMR signal compared to the free ligand. encyclopedia.pub

Below is a table summarizing some of the general types of cyclometalated Au(III) compounds that can be formed with 2-arylpyridine ligands like 2-phenoxypyridine.

General Formula Description Ancillary Ligands (L)
[Au(C^N)X₂]Dihalide complexesHalides (e.g., Cl⁻, Br⁻)
[Au(C^N)L₂]Complexes with two monodentate ligandsAmines, phosphines, etc.
[Au(C^N)(L-L)]Complexes with a bidentate ligandDiphosphines, diamines, etc.

Theoretical and Computational Characterization of 5 Methyl 2 Phenoxypyridine Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods model the electronic structure from first principles, allowing for the determination of molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, balancing accuracy with computational cost. For systems analogous to 5-methyl-2-phenoxypyridine, DFT calculations are instrumental in determining properties such as optimized geometry, charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

The energy gap between the HOMO and LUMO is a critical parameter, as it indicates the chemical reactivity and the energy of electronic transitions; a smaller gap generally suggests higher reactivity. nih.gov In a study on thiazole (B1198619) azo dyes, DFT calculations revealed that the HOMO-LUMO splittings could effectively predict the relative reactivity of different derivatives. nih.gov For this compound, the electron-donating methyl group and the π-conjugated phenoxy group are expected to significantly influence the electron density distribution and the HOMO-LUMO gap.

Furthermore, DFT is used to calculate various reactivity descriptors that provide a quantitative measure of molecular stability and reactivity. nih.gov These descriptors, derived from the energies of frontier orbitals, include ionization potential, electron affinity, chemical hardness, and electrophilicity index.

Table 1: Representative Reactivity Descriptors Calculated via DFT for an Organic Molecule

This table, based on findings for Dinaphthodiospyrol S, illustrates the type of data generated from DFT calculations to assess molecular stability and reactivity. nih.gov

Parameter Value (eV) Significance
HOMO Energy-6.39Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-3.51Energy of the lowest unoccupied molecular orbital; related to electron affinity.
Energy Gap (ΔE)2.88Difference between LUMO and HOMO; indicates chemical reactivity and stability. nih.gov
Ionization Potential (I)6.39Energy required to remove an electron; indicates thermal stability. nih.gov
Electron Affinity (A)3.51Energy released when an electron is added.
Hardness (η)1.44Resistance to change in electron distribution; higher value suggests greater stability. nih.gov
Electrophilicity Index (ω)8.50Measures the propensity of a species to accept electrons. nih.gov

Hartree-Fock (RHF) Methods for Geometrical Optimization

Geometrical optimization is a critical computational step to find the lowest energy structure of a molecule. While DFT is widely used, Restricted Hartree-Fock (RHF) methods also serve this purpose, often as a precursor to more complex calculations. The optimization process determines key structural parameters like bond lengths, bond angles, and dihedral angles.

For diaryl ether systems like this compound, a key geometrical parameter is the twist angle between the two aromatic rings. This angle influences the extent of π-conjugation and, consequently, the electronic properties of the molecule. In computational studies of similar bi-aromatic systems, such as 2-phenylpyrimidine (B3000279) derivatives, the twist angle between the pyrimidine (B1678525) and phenyl rings was found to vary between 9.5° and 26.4°, depending on the other substituents on the rings. This variation highlights the significant impact of substitution on the molecule's preferred conformation.

Computational Modeling of Reaction Pathways and Mechanistic Intermediates

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transient species like transition states, and predict the most likely reaction outcomes.

Elucidation of Rate-Determining Steps and Transition States

Computational studies on pyridine (B92270) ring-opening reactions in organometallic complexes have successfully used DFT to map the Gibbs energy profile. rsc.org In one such study, two competing pathways were evaluated, and the transition states for C-N bond rupture and subsequent methylation steps were located. rsc.org The calculated energy barriers for these transition states allowed for the identification of the kinetically favored pathway and the RDS. rsc.org A similar approach can be applied to reactions involving this compound, such as its synthesis via Ullmann or Buchwald-Hartwig coupling, to understand the energetics of oxidative addition, ligand exchange, and reductive elimination steps. acs.orgorganic-chemistry.org Tutorials and guides are available that detail the process of locating transition states using computational software, often starting from an intuitive guess and refining the structure to find the true saddle point on the potential energy surface. scm.com

Table 2: Illustrative Energy Barriers for a Multi-Step Reaction Pathway

This table is based on data from a DFT study on a pyridine ring-opening mechanism and demonstrates how computational chemistry can distinguish between competing reaction routes by calculating the energy barriers of key transition states. rsc.org

Reaction Step Pathway Transition State Gibbs Energy Barrier (kcal/mol)
C-N Bond RuptureRoute 1TSV_1p26.8
C-N Bond RuptureRoute 2TSV_2p21.8
Second MethylationRoute 1TSVI_1p51.0
Second MethylationRoute 2TSVI_2p27.6

The data clearly shows that Route 2 is kinetically favored for both steps, with significantly lower activation barriers. rsc.org The second methylation in Route 2, with a barrier of 27.6 kcal/mol, is the predicted rate-determining step for that pathway. rsc.org

Analysis of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution and serves as a sensitive probe of transition state structure. libretexts.org By comparing the rates of reaction for molecules containing light (e.g., ¹H, ¹²C, ¹⁴N) versus heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), detailed information about bond breaking and bond formation in the RDS can be obtained. libretexts.orgwikipedia.org

Computational methods, such as path-integral free energy perturbation (PI-FEP) theory, can accurately calculate KIEs. researchgate.net These calculations are particularly valuable for distinguishing between proposed mechanisms. For instance, in a study of the decarboxylation of a pyridine derivative (N-methyl picolinate), computed primary ¹²C/¹³C and secondary ¹⁴N/¹⁵N KIEs were in close agreement with experimental values, validating the computational model. researchgate.net Such analysis for a reaction involving this compound could elucidate the nature of the transition state, for example, in C-H activation or C-O bond formation reactions.

Table 3: Computed vs. Experimental Kinetic Isotope Effects for Decarboxylation of N-Methyl Picolinate

This table showcases the accuracy of computational methods in predicting KIEs by comparing calculated values with experimental data. researchgate.net

Isotope Effect Experimental Value Computed Value (PI-FEP)
Primary ¹²k/¹³k1.0281 ± 0.00031.0345 ± 0.0028
Secondary ¹⁴k/¹⁵k1.0070 ± 0.00031.0083 ± 0.0016

Prediction of Reactivity and Selectivity

Computational chemistry is frequently used to predict the reactivity and selectivity of chemical reactions. For aromatic compounds like this compound, a key question is regioselectivity in reactions such as electrophilic or nucleophilic aromatic substitution.

DFT calculations can predict the most likely site of reaction by comparing the activation energies for attack at different positions on the aromatic rings. Due to the electron-deficient nature of the pyridine ring, nucleophilic attack is a common reaction mode. researchgate.net In a theoretical study on the addition of a phenoxide group to perfluorinated diazines (structurally related to the pyridine core), DFT was used to calculate the activation energies for substitution at various carbon atoms. nih.gov The results showed a strong preference for attack at the position para to a ring nitrogen, a finding attributed not just to mesomeric effects but also to stabilizing π-complexation in the transition state. nih.gov

For this compound, similar calculations could predict the regioselectivity of, for example, lithiation, halogenation, or nitration, by comparing the transition state energies for attack at the different available positions on both the pyridine and phenoxy rings.

Spectroscopic Analysis for Structural Elucidation (Focus on Methodology)

The structural elucidation of this compound, a molecule of interest in various chemical fields, relies heavily on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and electronic environment. This section focuses on the application of vibrational (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy in the characterization of this compound.

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups and substitution patterns within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. The differentiation of substitution patterns in pyridine derivatives can be effectively achieved by analyzing the fingerprint region of the IR spectrum.

The spectrum of a related compound, 2-amino-5-methylpyridine, shows characteristic N-H stretching vibrations around 3444 and 3335 cm⁻¹. researchgate.net For this compound, the crucial C-O-C ether linkage and the aromatic C-H and C=C bonds of both the pyridine and phenyl rings are of primary interest. The asymmetric and symmetric stretching vibrations of the CH₃ group are typically observed in the 2850-3150 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. The position and number of C-H out-of-plane bending bands in the 700-900 cm⁻¹ range are particularly diagnostic for the substitution pattern on both aromatic rings.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₃)2850 - 2970
Aromatic C=C and C=N Stretch1400 - 1600
Asymmetric C-O-C Stretch1200 - 1275
Symmetric C-O-C Stretch1020 - 1075
C-H Out-of-plane Bending700 - 900

This table presents typical IR absorption ranges for the functional groups in this compound based on established spectroscopic data for related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for the methyl group protons and the aromatic protons on both the pyridine and phenyl rings. The methyl group protons will appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The aromatic protons will exhibit complex splitting patterns (multiplets) in the range of δ 6.5-8.5 ppm due to spin-spin coupling between adjacent protons. The integration of these signals will correspond to the number of protons in each environment. For instance, in the related compound 3-methyl-2-phenylpyridine, the methyl protons appear as a singlet at δ 2.54 ppm. amazonaws.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon of the methyl group will appear at a high field (low δ value), typically around δ 15-25 ppm. The aromatic carbons will resonate at lower fields (higher δ values), generally between δ 110-160 ppm. The carbon atoms attached to the nitrogen and oxygen atoms will be shifted further downfield due to the electronegativity of these atoms. For example, in a similar structure, the carbon attached to the nitrogen in a pyridyl system can appear around δ 159.0 ppm. amazonaws.com

¹H NMR Data
Assignment Approximate Chemical Shift (δ ppm)
CH₃2.0 - 2.5 (s)
Aromatic H (Pyridine & Phenyl)6.5 - 8.5 (m)
¹³C NMR Data
Assignment Approximate Chemical Shift (δ ppm)
CH₃15 - 25
Aromatic C110 - 160

s = singlet, m = multiplet. The table shows expected chemical shift ranges for this compound based on data from analogous structures. amazonaws.comrsc.org

UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying compounds with conjugated systems and aromatic rings. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. jrespharm.com The primary transitions observed for this type of molecule are π→π* and n→π* transitions. jrespharm.com

The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings to anti-bonding π* orbitals. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to an anti-bonding π* orbital. The UV-Vis spectrum of this compound is expected to show strong absorption bands in the 200-400 nm range, characteristic of the electronic systems of the phenoxy and pyridine moieties. For instance, studies on other pyridine derivatives show electronic transitions manifesting as broad absorption contours in the 200–600 nm wavelength region. nih.gov The exact position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the specific substitution pattern on the aromatic rings.

Type of TransitionTypical Wavelength Range (nm)Associated Chromophore
π→π200 - 300Phenyl and Pyridine Rings
n→π> 300Pyridine N, Phenoxy O

This table outlines the expected electronic transitions for this compound.

Structure Reactivity and Structure Property Relationships in 5 Methyl 2 Phenoxypyridine Analogs

Influence of Substituent Effects on Reaction Selectivity and Efficiency

The synthesis of 5-Methyl-2-phenoxypyridine analogs, typically achieved through nucleophilic aromatic substitution (SNAr) reactions such as the Ullmann condensation, is significantly influenced by the electronic nature of substituents on both the pyridine (B92270) and phenoxy rings. In these reactions, a 2-halopyridine is coupled with a phenol (B47542) in the presence of a copper catalyst. The efficiency and selectivity of this reaction are governed by the electronic properties of the substituents, which can either activate or deactivate the rings towards substitution.

Electron-withdrawing groups (EWGs) on the pyridine ring, particularly at positions ortho or para to the leaving group (the halogen at the 2-position), increase the electrophilicity of the carbon atom undergoing substitution. This is because the pyridine nitrogen itself is electron-withdrawing, and additional EWGs further stabilize the negative charge that develops in the Meisenheimer intermediate during the reaction. nih.gov Consequently, the presence of groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) on the pyridine ring can lead to higher reaction yields and milder reaction conditions.

Conversely, electron-donating groups (EDGs) on the pyridine ring, such as alkyl or alkoxy groups, decrease the rate of nucleophilic aromatic substitution by destabilizing the anionic intermediate. However, the position of these substituents is critical. For instance, a methyl group at the 5-position, as in the parent compound this compound, has a relatively modest electronic effect on the 2-position.

On the phenoxy ring, the electronic nature of the substituents has an opposite effect. Electron-donating groups on the phenol starting material increase the nucleophilicity of the phenoxide ion, thereby accelerating the reaction. Electron-withdrawing groups on the phenol, on the other hand, decrease its nucleophilicity and can hinder the reaction.

Table 1: Predicted Influence of Substituents on the Yield of 2-Phenoxypyridine (B1581987) Analogs via Ullmann Condensation

EntrySubstituent on Pyridine Ring (at C5)Substituent on Phenoxy Ring (at C4)Predicted Relative Yield
1-CH3-HModerate
2-NO2-HHigh
3-OCH3-HLow
4-CH3-OCH3High
5-CH3-NO2Low
6-NO2-OCH3Very High
7-OCH3-NO2Very Low

This table is illustrative and based on general principles of substituent effects on nucleophilic aromatic substitution reactions.

Conformational Analysis and Steric Hindrance Effects

The three-dimensional structure of this compound analogs, particularly the rotational freedom around the C-O-C ether linkage, plays a significant role in their reactivity and physical properties. The relative orientation of the pyridine and phenoxy rings is defined by the torsional angles around the C(pyridine)-O and O-C(phenyl) bonds. Computational studies on related molecules like 2-methoxypyridine suggest that there are preferred conformations due to electronic and steric interactions. rsc.org

For 2-phenoxypyridine derivatives, the molecule is generally not planar. The two aromatic rings are twisted with respect to each other to minimize steric repulsion between the ortho-hydrogens of the two rings. The presence of substituents, especially in the ortho positions of either ring, can significantly influence the preferred conformation and create steric hindrance.

Steric hindrance can affect reaction rates in several ways. Bulky substituents on the 2-halopyridine or the phenol can impede the approach of the reactants to the catalytic center in an Ullmann condensation, thereby lowering the reaction efficiency. For example, a large substituent at the 6-position of the pyridine ring or at the 2-position of the phenol would likely decrease the yield of the corresponding 2-phenoxypyridine.

Table 2: Predicted Effect of Ortho-Substituents on the Dihedral Angle and Reaction Yield of 2-Phenoxypyridine Analogs

Substituent at C6 of PyridineSubstituent at C2 of Phenoxy RingPredicted Dihedral Angle (°)Predicted Relative Yield
-H-H45-60High
-CH3-H>60Moderate
-H-CH3>60Moderate
-CH3-CH3~90Low
-C(CH3)3-H~90Very Low
-H-C(CH3)3~90Very Low

This table is illustrative and based on general principles of steric hindrance and conformational analysis in diaryl ethers.

Rational Design of Derivatives for Targeted Chemical Applications

The understanding of structure-reactivity and structure-property relationships allows for the rational design of this compound analogs with specific functionalities for targeted applications in areas such as medicinal chemistry and agrochemicals.

In medicinal chemistry, the 2-phenoxypyridine scaffold can be found in molecules designed as inhibitors of specific enzymes or as ligands for receptors. For example, derivatives of phenoxypyridine have been synthesized and evaluated as inhibitors of the sodium-calcium exchanger (NCX), a target for the treatment of heart failure and myocardial ischemia-reperfusion. nih.gov In such cases, the rational design process involves modifying the substituents on both the pyridine and phenoxy rings to optimize the binding affinity and selectivity for the target protein. This often involves a combination of computational modeling to predict binding modes and synthetic chemistry to prepare and test new analogs. The goal is to introduce functional groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of the protein, while also considering the molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

In the field of agrochemicals, phenoxypyridine derivatives have been developed as herbicides. Some commercial herbicides are based on a similar structural motif. The design of these compounds is guided by the need to inhibit a specific biological process in weeds, such as the action of the enzyme protoporphyrinogen oxidase (PPO). researchgate.net The structure-activity relationship (SAR) is systematically explored by synthesizing a library of analogs with different substituents and testing their herbicidal activity. This allows for the identification of key structural features that are essential for activity and for the optimization of properties such as potency, selectivity between crops and weeds, and environmental persistence.

The following table provides a hypothetical example of a rational design strategy for developing a phenoxypyridine-based agrochemical, where different functional groups are introduced to probe their effect on herbicidal activity.

Table 3: Illustrative Rational Design of 2-Phenoxypyridine Analogs for Agrochemical Applications

Lead CompoundModificationRationaleTarget Property
This compoundIntroduce a -CF3 group on the phenoxy ringIncrease lipophilicity and metabolic stabilityEnhanced herbicidal activity
5-Methyl-2-(4-chlorophenoxy)pyridineIntroduce a carboxylic acid group on the pyridine ringImprove translocation within the plantSystemic herbicidal action
2-(4-Trifluoromethylphenoxy)pyridine-5-carboxylic acidVary the position of the methyl group on the pyridine ringOptimize binding to the target enzymeIncreased potency and selectivity
5-Ethyl-2-(4-trifluoromethylphenoxy)pyridineIntroduce a chiral centerInvestigate stereoselective interactions with the targetPotentially more active enantiomer

This table is illustrative and based on common strategies in agrochemical design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2-phenoxypyridine, and how do reaction conditions influence yield and purity?

  • Methodology : Fluorodenitration using tetrabutylammonium fluoride (TBAF) under mild conditions is a common approach for pyridine derivatives. Alternatively, multi-step synthesis involving nucleophilic substitution of phenoxide groups on halogenated pyridines can be employed. Optimize reaction parameters (temperature, solvent polarity, and catalyst) using HPLC or GC-MS to monitor intermediates and final product purity .
  • Key Considerations : Ensure inert atmosphere (e.g., nitrogen) to prevent oxidation of intermediates. Validate purity via NMR and mass spectrometry.

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety Protocols : Refer to SDS guidelines: use fume hoods, wear nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation. Avoid prolonged storage due to potential decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methyl and phenoxy groups at positions 5 and 2, respectively).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (m/zm/z) and isotopic patterns.
  • FT-IR : Identify C-O (phenoxy) and C-N (pyridine) stretching frequencies .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Approach :

  • Reproducibility : Replicate experiments under controlled conditions (pH, temperature, solvent).
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-ethyl-2-methoxypyridine) to isolate substituent effects.
  • Computational Modeling : Perform molecular docking to assess binding affinity variations with target receptors (e.g., PPARγ) .
    • Case Study : Inconsistent IC50_{50} values in enzyme assays may arise from solvent polarity effects on compound solubility. Use DMSO as a co-solvent ≤0.1% to mitigate interference .

Q. What strategies are effective in optimizing the regioselectivity of this compound derivatives during synthesis?

  • Methodology :

  • Directed Metalation : Use lithiation at low temperatures (-78°C) with directing groups (e.g., methoxy) to control substitution sites.
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct phenoxy group installation .
    • Data Analysis : Monitor reaction progress via TLC and isolate intermediates for X-ray crystallography to confirm regiochemistry .

Q. How do steric and electronic effects of substituents influence the physicochemical properties of this compound?

  • Experimental Design :

  • LogP Measurement : Use shake-flask method or HPLC retention times to assess lipophilicity changes with substituents (e.g., fluoro vs. methoxy).
  • Thermal Stability : Perform TGA/DSC to evaluate decomposition temperatures under nitrogen atmosphere .
    • Findings : Electron-withdrawing groups (e.g., -Cl) reduce basicity of the pyridine nitrogen, altering solubility in aqueous buffers .

Methodological Guidance for Data Contradictions

Resolving Spectral Data Ambiguities

  • NMR Peaks Overlap : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
  • Mass Spectra Fragmentation : Compare experimental fragmentation patterns with in silico predictions (e.g., CFM-ID) to confirm structural assignments .

Addressing Stability Issues During Long-Term Storage

  • Accelerated Degradation Studies : Exclude oxygen and moisture by storing under argon with molecular sieves. Monitor purity monthly via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.